1H-Pyrrolo[2,3-b]pyridine-3-carboxamide and its derivatives belong to the azaindole class of compounds. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Specifically, 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide derivatives have shown promise as potential anticancer agents, particularly as inhibitors of Aurora B kinase. [, ]
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide is a heterocyclic compound that belongs to the family of pyrrolopyridines. It has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly as a scaffold for developing inhibitors targeting various biological pathways. This compound's unique structure allows it to interact with specific enzymes and receptors, making it a candidate for drug development in treating diseases such as cancer and metabolic disorders.
The compound can be synthesized through various chemical processes, often involving the modification of existing pyrrolo-pyridine derivatives. Research has identified several synthetic routes that yield high purity and yield of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, which can be utilized in pharmaceutical applications.
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide is classified as an organic compound and a nitrogen-containing heterocycle. It is part of a broader class of compounds known for their biological activity, including phosphodiesterase inhibitors and acetyl-CoA carboxylase inhibitors.
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide typically involves multi-step reactions starting from simpler pyridine derivatives. Common methods include:
For example, one synthesis route involves heating 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid with methanol in the presence of catalysts at controlled temperatures to produce the methyl ester, followed by subsequent amide formation with suitable amines .
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide features a fused bicyclic structure comprising a pyrrole and pyridine ring. The molecular formula is , and its molecular weight is approximately 164.17 g/mol.
Key spectral data include:
The compound undergoes various chemical reactions typical for amides and heterocycles:
For instance, the synthesis process often includes esterification followed by amide coupling using reagents like T3P (triethyl phosphonoacetate) and DIPEA (N,N-diisopropylethylamine) to achieve high yields .
The mechanism of action for 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide involves its interaction with specific enzymes or receptors in biological pathways. For example:
Pharmacological studies have shown that derivatives of this compound exhibit significant inhibition potency against their respective targets, suggesting potential therapeutic benefits.
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide typically appears as a white solid at room temperature. Its melting point and solubility characteristics depend on specific substituents attached to the core structure.
Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to assess purity levels during synthesis .
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide has several potential applications in scientific research:
The synthesis of the 1H-pyrrolo[2,3-b]pyridine core typically begins with strategic protection of the pyrrole nitrogen to prevent unwanted side reactions. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a preferred protecting agent due to its stability under diverse reaction conditions and clean deprotectability with acids like trifluoroacetic acid (TFA). For example, methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate undergoes SEM protection followed by ester hydrolysis to yield carboxylic acid intermediates, which are then condensed with amines (e.g., 1H-indazole-5-amine) to form carboxamide precursors [1].
Suzuki-Miyaura cross-coupling is pivotal for introducing aromatic diversity at the C6 position. SEM-protected bromo derivatives undergo palladium-catalyzed coupling with aryl/heteroaryl boronic acids, enabling access to biaryl analogs. After coupling, SEM deprotection with TFA furnishes the free NH-pyrrole core essential for biological activity. This sequence achieves moderate to excellent yields (50–87%), with the SEM group proving indispensable for regioselective functionalization [1] [3]. Chan-Lam coupling further expands diversification by enabling N-arylation of the pyrrole nitrogen using boronic acids under copper catalysis, though this method requires optimization to suppress diarylation [2].
Table 1: Key Intermediates in SEM-Protected Syntheses
Intermediate | Reaction Step | Yield (%) | Function |
---|---|---|---|
Methyl 6-bromo-1-(SEM)-pyrrolo[3,2-b]pyridine-3-carboxylate | SEM protection | 85 | Halogen retention for coupling |
6-Bromo-1-(SEM)-pyrrolo[3,2-b]pyridine-3-carboxylic acid | Ester hydrolysis | 78 | Carboxamide precursor |
6-Phenyl-1-(SEM)-pyrrolo[3,2-b]pyridine-3-carboxamide | Suzuki coupling | 75 | Biaryl intermediate |
6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide | SEM deprotection | 90 | Final scaffold |
The 3-carboxamide moiety serves as a critical pharmacophore, with its substituents directly modulating target affinity and selectivity. Amide bond formation typically employs coupling reagents like T3P (propylphosphonic anhydride) or HATU in the presence of bases such as DIPEA. Primary and secondary amines yield derivatives with varying steric and electronic profiles:
In FGFR inhibitors, pyridine/pyrimidine fragments at the carboxamide position form hydrogen bonds with Lys514 in the hinge region, driving nanomolar potency (e.g., 4h: FGFR1 IC₅₀ = 7 nM) [5]. Conversely, bulky spirocyclic amides diminish phosphodiesterase inhibition due to steric clashes within the PDE4B catalytic pocket [2].
Table 2: Biological Activities of Key Carboxamide Derivatives
Compound | R Group | Target | IC₅₀/EC₅₀ | Selectivity Notes |
---|---|---|---|---|
11h | 3,3-Difluoroazetidine | PDE4B | 140 nM | 6-fold selective over PDE4D |
4h | Pyrimidine | FGFR1 | 7 nM | 100-fold selective over FGFR4 |
1c | 1-Methylpyrrole | ACC1 | 820 nM | 3-fold cellular potency increase vs. lead |
Morpholine sulfonamide | Sulfonamide-morpholine | MCF-7 cells | <10 μM | Antiangiogenic effects via VEGF inhibition |
Hybridization strategies leverage the planar geometry of the pyrrolopyridine core to conjugate auxiliary pharmacophores. Aromatic hydrazones introduced at C3 via condensation of aldehydes with hydrazines yield derivatives with enhanced DNA intercalation. For instance, (E)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide exhibits potent antiproliferative activity (IC₅₀ = 1.8 μM against A549 lung cancer) by stabilizing topoisomerase II-DNA complexes [8].
1,2,3-Triazole conjugates, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), improve aqueous solubility and target engagement. Analogues bearing triazole-linked benzyl groups show 2-fold higher potency than non-conjugated counterparts against MDA-MB-231 breast cancer cells. The triazole moiety facilitates π-stacking with kinase hinge residues, as evidenced in MELK inhibitors where hybrid derivatives induce apoptosis at nanomolar concentrations (e.g., 16h: MELK IC₅₀ = 32 nM) [7]. Isopropyl substitution at N1 (e.g., 1k) augments ACC1 inhibition (malonyl-CoA reduction in vivo) and oral bioavailability by shielding the pyrrole NH from metabolic oxidation [9].
Bioavailability optimization focuses on mitigating high polarity and P-glycoprotein efflux. N1-Alkylation (methyl, isopropyl) significantly enhances metabolic stability by blocking CYP450-mediated oxidation of the pyrrole nitrogen. The isopropyl analog 1k achieves 4-fold higher oral exposure in mice than its NH counterpart, correlating with tumor malonyl-CoA reduction (70% suppression at 100 mg/kg) [9]. Fluorination at aliphatic carbons adjacent to the carboxamide nitrogen reduces basicity and improves membrane permeability. 3,3-Difluoroazetidine derivatives exhibit 3-fold enhanced CNS penetration (brain/plasma Kₚ = 0.16–0.28) in rodent models due to lowered pKₐ and increased passive diffusion [2] [8].
Carboxamide isosteres like sulfonamides maintain target affinity while modulating solubility. Ethyl 4-morpholino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate-derived sulfonamides display balanced log P (2.1–3.4) and aqueous solubility (>50 μg/mL), enabling intravenous formulation without precipitation [6]. Fluorinated tails in M1 PAMs (e.g., trifluoromethylpyrazole) further diminish CYP2D6 inhibition, reducing off-target liabilities [10].
Table 3: Pharmacokinetic Properties of Optimized Derivatives
Compound | Modification | Cl (mL/min/kg) | Oral AUC (μg·h/mL) | Brain/Plasma Kₚ | Key Feature |
---|---|---|---|---|---|
1k | N1-Isopropyl | 15 | 28.5 | 0.12 | 70% tumor malonyl-CoA reduction |
18c | 3,3-Difluoroazetidine | 22 | 15.3 | 0.28 | Pure M1 PAM; no seizures |
Sulfonamide-morpholine | C5-Sulfonamide | 18 | 22.1 | <0.1 | Aqueous solubility >50 μg/mL |
11h | Difluorocyclobutyl | 30 | 10.9 | 0.16 | 6-fold PDE4B selectivity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: